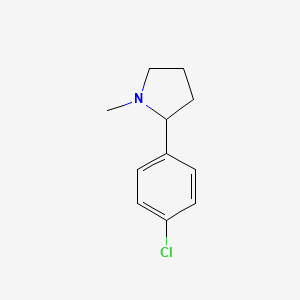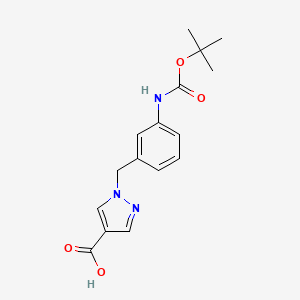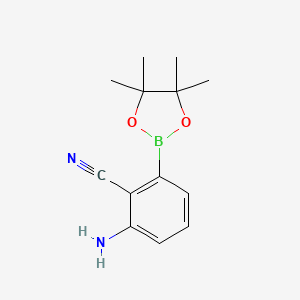![molecular formula C14H18N2O2S B13052295 Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: This step involves the alkylation of the benzo[d]thiazole core with a dimethylamine source.
Esterification: The final step is the esterification of the resulting intermediate with ethyl chloroacetate under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the opening of the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of amides or thioesters.
Scientific Research Applications
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzo[d]thiazole core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(2-chlorobenzo[D]thiazol-5-YL)acetate
- Ethyl 2-(dimethylamino)-2-(2-fluorobenzo[D]thiazol-5-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate is unique due to the presence of the methyl group on the benzo[d]thiazole ring, which can influence its biological activity and chemical reactivity. This methyl group can affect the compound’s lipophilicity, making it more or less permeable to cell membranes compared to its analogs.
Properties
Molecular Formula |
C14H18N2O2S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetate |
InChI |
InChI=1S/C14H18N2O2S/c1-5-18-14(17)13(16(3)4)10-6-7-12-11(8-10)15-9(2)19-12/h6-8,13H,5H2,1-4H3 |
InChI Key |
AYNWWOVCYVLPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)SC(=N2)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


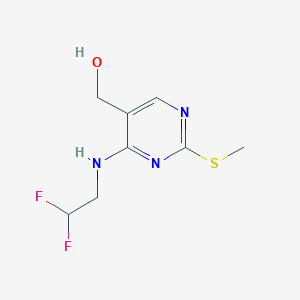
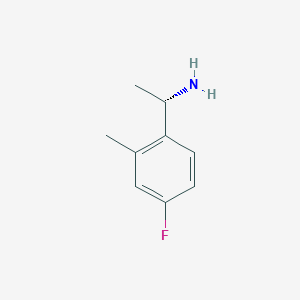
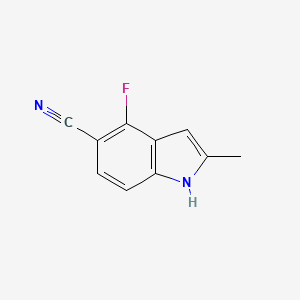

![6-Fluoro-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13052235.png)
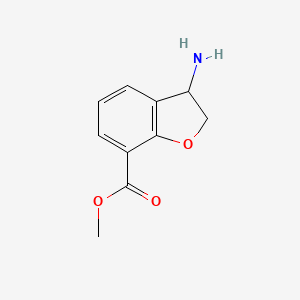
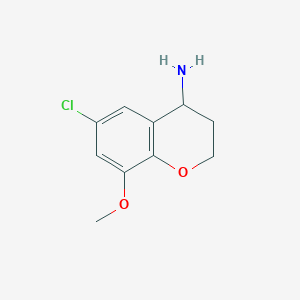
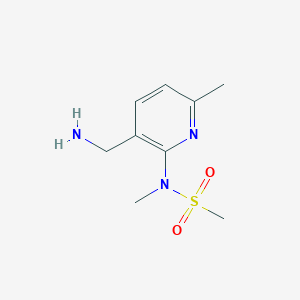
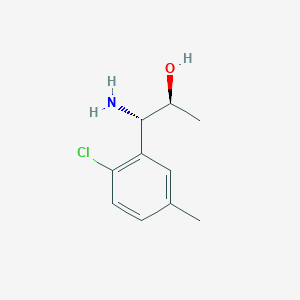
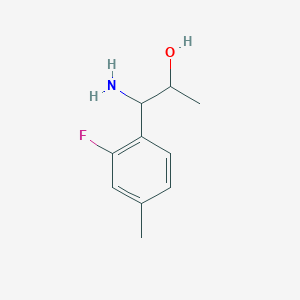
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
